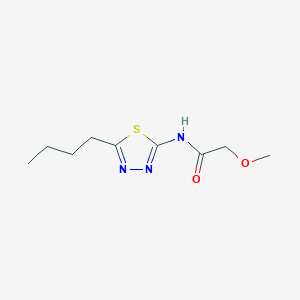
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as BTA-1, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BTA-1 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it has been proposed that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to have diverse biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been shown to alter the levels of various signaling molecules, such as cytokines, chemokines, and growth factors. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to affect the activity of various enzymes, such as matrix metalloproteinases and caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is also stable and can be stored for long periods without degradation. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One of the potential applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is in cancer therapy. Further studies are needed to investigate the efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different types of cancer and to elucidate its mechanism of action. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have neuroprotective properties, and it could be a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on neuronal function and to evaluate its potential as a therapeutic agent. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have anti-inflammatory properties, and it could be a potential candidate for the treatment of inflammatory diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on the immune system and to evaluate its potential as an anti-inflammatory agent.
Conclusion
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a promising chemical compound with potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Further studies are needed to investigate the efficacy and safety of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different applications and to elucidate its mechanism of action.
Métodos De Síntesis
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to protect neurons from oxidative stress and prevent cognitive impairment in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
|---|---|
Fórmula molecular |
C9H15N3O2S |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-5-8-11-12-9(15-8)10-7(13)6-14-2/h3-6H2,1-2H3,(H,10,12,13) |
Clave InChI |
LLLVOQXMIDKFEH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
SMILES canónico |
CCCCC1=NN=C(S1)NC(=O)COC |
Solubilidad |
34.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B254502.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)

![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)